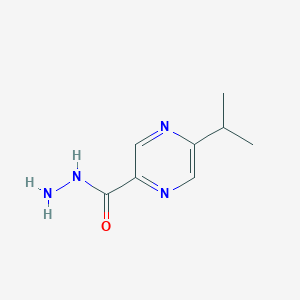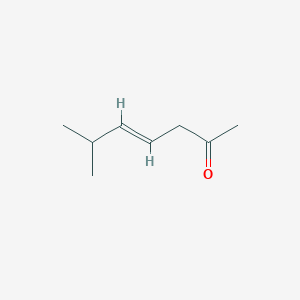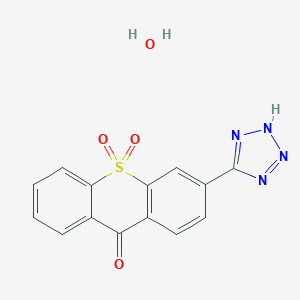
3-(1H-Tetrazol-5-yl)-9H-thioxanthen-9-one 10,10-dioxide monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Tetrazol-5-yl)-9H-thioxanthen-9-one 10,10-dioxide monohydrate, commonly known as TXD-309, is a synthetic compound with potential applications in scientific research. It belongs to the class of thioxanthenone derivatives and is known to possess various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of TXD-309 is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, TXD-309 has been shown to inhibit the activity of eukaryotic elongation factor 2 (eEF2), which is involved in the elongation step of protein synthesis. This inhibition leads to the accumulation of incomplete polypeptides and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, TXD-309 has been shown to have other biochemical and physiological effects. For example, it has been reported to have anti-inflammatory activity in animal models of inflammation. TXD-309 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using TXD-309 in lab experiments is its high potency. It has been reported to have an IC50 value in the nanomolar range for cancer cell lines, making it a highly effective compound for studying cancer biology. However, one limitation of using TXD-309 is its relatively low solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the research and development of TXD-309. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other fields, such as neurology and immunology. Furthermore, the mechanism of action of TXD-309 is not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.
Synthesis Methods
The synthesis of TXD-309 involves the reaction of 2-(1H-tetrazol-5-yl)thioxanthen-9-one with hydrogen peroxide in the presence of a catalyst. The resulting product is then crystallized to obtain the monohydrate form of TXD-309. This synthesis method has been reported in the literature and has been optimized for the production of high-quality TXD-309.
Scientific Research Applications
TXD-309 has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Furthermore, TXD-309 has been shown to induce apoptosis in cancer cells, which is a desirable characteristic for anticancer agents.
properties
CAS RN |
56030-55-8 |
|---|---|
Product Name |
3-(1H-Tetrazol-5-yl)-9H-thioxanthen-9-one 10,10-dioxide monohydrate |
Molecular Formula |
C14H10N4O4S |
Molecular Weight |
330.32 g/mol |
IUPAC Name |
10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one;hydrate |
InChI |
InChI=1S/C14H8N4O3S.H2O/c19-13-9-3-1-2-4-11(9)22(20,21)12-7-8(5-6-10(12)13)14-15-17-18-16-14;/h1-7H,(H,15,16,17,18);1H2 |
InChI Key |
YRXFSKFCFQRWHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4.O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4.O |
synonyms |
3-(1H-TETRAZOL-5-YL)-9H-THIOXANTHEN-9-O& |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






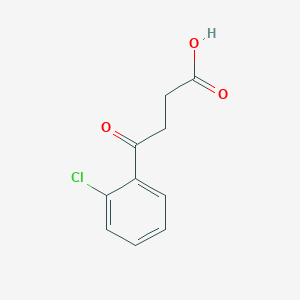
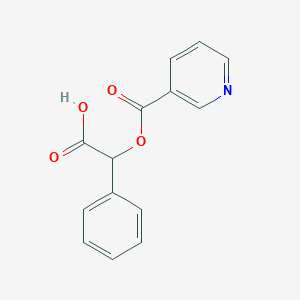
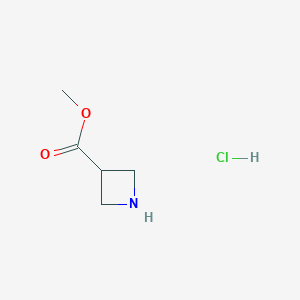
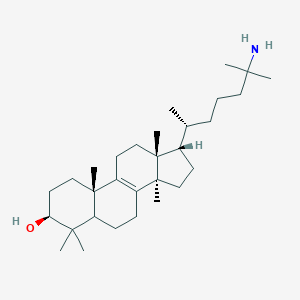
![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)
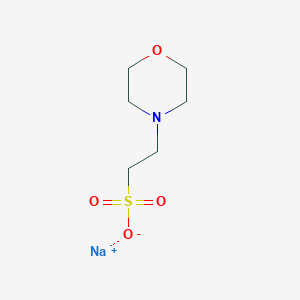

![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
